![molecular formula C16H14Cl2N2O3 B2616955 Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate CAS No. 1259048-41-3](/img/structure/B2616955.png)
Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a synthetic compound that belongs to the class of pyridine derivatives and has been extensively studied for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of MCP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MCP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The exact mechanism of action of MCP is still under investigation, and further research is needed to fully understand its biological effects.
Biochemical and Physiological Effects:
MCP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MCP has anti-inflammatory, anti-cancer, and anti-bacterial properties. MCP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells. In vivo studies have shown that MCP has analgesic and anti-inflammatory effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MCP in lab experiments is its high purity and stability. MCP can be easily synthesized and purified to obtain a high yield and purity. Another advantage of using MCP is its versatility, as it can be used in a wide range of applications, including medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using MCP in lab experiments is its cost, as it is a synthetic compound that can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on MCP. One area of research is the development of novel MCP derivatives with enhanced biological activity and specificity. Another area of research is the investigation of the mechanism of action of MCP and its derivatives, to better understand their biological effects. Additionally, MCP could be used as a starting material for the synthesis of novel materials with unique properties, such as conducting polymers and metal-organic frameworks. Finally, MCP could be investigated for its potential applications in drug delivery and nanomedicine, due to its unique chemical and physical properties.
Synthesemethoden
The synthesis of MCP involves the reaction of 2-chlorobenzoyl chloride with 3-amino-6-chloropyridine to form 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)amino]propanoic acid. This intermediate is then converted to MCP by reacting it with methyl formate in the presence of a base. The synthesis of MCP is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
MCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MCP has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In biochemistry, MCP has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, MCP has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-[(6-chloropyridine-3-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-15(21)8-13(11-4-2-3-5-12(11)17)20-16(22)10-6-7-14(18)19-9-10/h2-7,9,13H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMNCAHWDOEEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

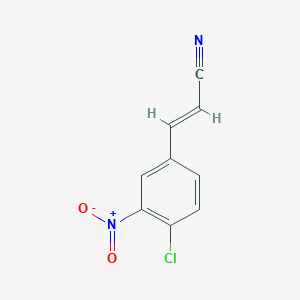
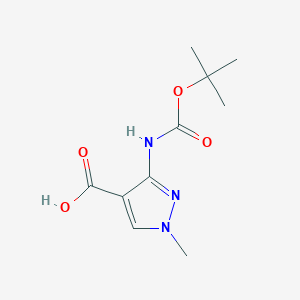
![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)
![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)
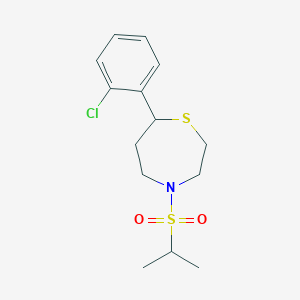
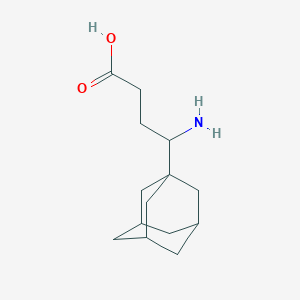
![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)
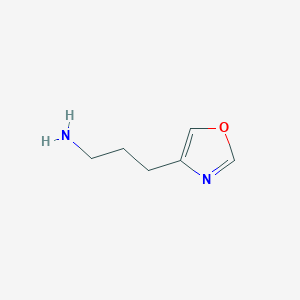
![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)